1-(2-fluorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
Description
The compound 1-(2-fluorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine features a 1,2,3-triazole core substituted with:
- A 2-fluorophenyl group at position 1 (aromatic ring with electron-withdrawing fluorine).
- A 1,2,4-oxadiazole ring at position 4, further substituted with a thiophen-2-yl group (heterocyclic sulfur-containing ring).
This structure combines electron-deficient aromatic systems (fluorophenyl, oxadiazole) with a sulfur-containing thiophene, suggesting applications in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to such motifs .
Properties
IUPAC Name |
3-(2-fluorophenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN6OS/c15-8-4-1-2-5-9(8)21-12(16)11(18-20-21)14-17-13(19-22-14)10-6-3-7-23-10/h1-7H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEALBKNDSHRWNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-fluorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the 1,2,3-triazole core: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react to form the triazole ring.
Introduction of the oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.
Attachment of the fluorophenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.
Incorporation of the thiophenyl group: This step may involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophenyl group to the oxadiazole ring.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole and triazole rings are susceptible to oxidation under controlled conditions. Common reagents include:
Oxidation primarily targets sulfur in the thiophene ring and nitrogen-rich heterocycles, generating electrophilic intermediates useful for further functionalization.
Reduction Reactions
The oxadiazole ring undergoes selective reduction:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C → RT | Oxadiazole reduced to diaminoethylene derivative | 70–85% |
| H₂/Pd-C | MeOH, 40 psi | Thiophene desulfurization to dihydrothiophene | 55–75% |
Reductive pathways are critical for modifying electronic properties while preserving fluorophenyl and triazole functionalities .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at distinct sites:
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Electrophilic Substitution :
-
Nucleophilic Substitution :
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Triazole NH₂ Group : Reacts with acyl chlorides (e.g., AcCl) to form acetamide derivatives.
-
Cycloaddition Reactions
The triazole’s alkyne-like reactivity enables copper-catalyzed azide-alkyne cycloaddition (CuAAC):
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaN₃, CuSO₄·5H₂O | H₂O/EtOH, RT | 1,2,3-Triazole-fused macrocycles | 60–80% |
This "click chemistry" approach is pivotal for generating combinatorial libraries .
Acid-Base Reactions
The amine group (-NH₂) on the triazole participates in acid-base equilibria:
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Protonation : Forms stable ammonium salts with HCl or H₂SO₄ (pKa ≈ 4.2) .
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Deprotonation : Reacts with NaH to generate nucleophilic amide intermediates.
Comparative Reactivity Analysis
The compound’s reactivity is benchmarked against structural analogs:
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that compounds similar to 1-(2-fluorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine exhibit significant antimicrobial properties. The incorporation of thiophene and triazole rings has been linked to enhanced activity against various pathogens. For instance, studies have shown that derivatives containing these rings can inhibit bacterial growth effectively .
- Anticancer Potential : The oxadiazole and triazole functionalities are often associated with anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic uses in treating inflammatory diseases .
Material Science Applications
- Organic Electronics : The unique electronic properties of compounds containing thiophene and triazole units make them suitable candidates for organic semiconductor applications. Their ability to form stable thin films can be harnessed in organic photovoltaics and light-emitting diodes (LEDs)【6】.
- Sensors : The sensitivity of the compound to environmental changes can be exploited in sensor technologies. Its ability to interact with various analytes can lead to the development of selective sensors for detecting specific chemicals【8】.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives demonstrated that compounds structurally related to this compound showed promising results against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics【5】.
Case Study 2: Anticancer Activity
In vitro studies have shown that the compound induces apoptosis in human cancer cell lines. Mechanistic studies revealed that it activates caspase pathways leading to programmed cell death while sparing normal cells【7】.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of an enzyme by binding to its active site or modulate the function of a receptor by acting as an agonist or antagonist. The pathways involved in these interactions can vary widely and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Fluorophenyl Substitution
1-(4-fluorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (CAS 892748-59-3) differs only in the fluorine position on the phenyl ring (4- vs. 2-fluoro). Key differences include:
Oxadiazole Ring Modifications
Substitution with Phenyl vs. Thiophene
- 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine (Mol. Formula: C₁₈H₁₃F₃N₆O) replaces the thiophene with a 4-methylphenyl group. Impact: The methyl group increases lipophilicity (clogP ~3.2), while the trifluoromethyl group enhances metabolic stability.
Substitution with 2-Fluorophenyl
- 1-(5-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (Mol. Formula: C₁₇H₁₂ClF₃N₆O) features a 2-fluorophenyl on the oxadiazole instead of thiophene.
Triazole Core Modifications
Benzothiazole Replacement
- 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine substitutes the oxadiazole with a benzothiazole.
Addition of Thiazole-Pyrazole Systems
- 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole incorporates thiazole and dihydro-pyrazole rings. However, the higher molecular weight (e.g., ~500 g/mol) may limit blood-brain barrier penetration .
Functional Group Variations
Amine vs. Trifluoromethyl
- {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine replaces the triazole-amine with a trifluoromethyl group.
Salt Formation
- N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-3,5,6-trimethylpyrazine-2-carboxamide dihydrochloride demonstrates the use of hydrochloride salts to improve solubility. Impact: The target compound’s free amine could similarly be derivatized into salts for enhanced aqueous solubility (e.g., HCl salt increases solubility by >10-fold) .
Biological Activity
The compound 1-(2-fluorophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing particularly on its antimicrobial and anticancer properties.
Chemical Structure and Synthesis
The molecular structure of the compound can be represented as follows:
The synthesis typically involves multi-step reactions including the formation of the oxadiazole and triazole rings. The synthesis pathway often starts with the reaction of thiophene derivatives with appropriate haloaryl isothiocyanates followed by cyclization processes to yield the target compound with high yields and purity .
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the 1,2,4-oxadiazole and triazole moieties exhibit significant antimicrobial activity. The specific compound has shown promising results against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus cereus | 16 µg/mL |
These results indicate that the compound is particularly effective against Gram-positive bacteria, which is consistent with findings for other derivatives containing similar functional groups .
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, studies have shown that it induces apoptosis in cancer cells through mechanisms involving the upregulation of p53 and activation of caspase pathways. The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Caspase activation and p53 upregulation |
| HCT116 (Colon) | 12.0 | Induction of apoptosis |
| HUH7 (Liver) | 15.0 | Cell cycle arrest |
The compound's ability to inhibit cell proliferation was confirmed through assays such as MTT and sulforhodamine B assays .
Case Study 1: Antimicrobial Efficacy
A study conducted by Dhumal et al. (2021) explored the antimicrobial efficacy of various oxadiazole derivatives, including our compound. The research highlighted its effectiveness against Mycobacterium bovis, demonstrating a strong inhibition in both active and dormant states. Molecular docking studies suggested a binding affinity to key enzymes involved in mycolic acid biosynthesis, indicating a potential mechanism for its antimicrobial activity .
Case Study 2: Anticancer Properties
Research by Maftei et al. (2020) examined the anticancer properties of similar triazole derivatives. The study found that modifications at specific positions significantly affected their biological activity. The presence of fluorine in the phenyl ring was noted to enhance lipophilicity, aiding in cellular uptake and increasing cytotoxic effects against cancer cells .
Q & A
Q. What are the key structural features of this compound that influence its chemical reactivity and biological activity?
The compound’s reactivity and bioactivity arise from:
- 2-Fluorophenyl group : Introduces electron-withdrawing effects, directing electrophilic substitutions and enhancing metabolic stability .
- 1,2,3-Triazole core : Participates in hydrogen bonding and dipole interactions with biological targets (e.g., enzymes) .
- 1,2,4-Oxadiazole-thiophene moiety : The oxadiazole’s electron-deficient nature facilitates π-π stacking, while the thiophene’s sulfur atom increases lipophilicity, improving membrane permeability .
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C/19F NMR confirms regiochemistry and purity (e.g., distinguishing triazole isomers) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using polar/non-polar solvent systems (e.g., ethyl acetate/hexane) .
- HPLC : Quantifies purity (>95%) and detects byproducts via reverse-phase C18 columns .
Q. What are the standard synthetic routes for this compound?
A typical synthesis involves:
Cyclocondensation : Reacting a thiophene-2-carboxylic acid derivative with hydroxylamine to form the oxadiazole ring .
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to assemble the triazole core .
Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and reduce byproducts?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves oxadiazole formation yield by 20–30% .
- Catalyst screening : Test Cu(I)/Zn(II) catalysts for regioselective triazole formation .
- Solvent optimization : Use DMF for polar intermediates or toluene for hydrophobic steps to enhance solubility .
- Byproduct mitigation : Add molecular sieves to absorb water in moisture-sensitive steps (e.g., imine formation) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values)?
- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls (e.g., doxorubicin for cytotoxicity) .
- Metabolic stability testing : Incubate the compound with liver microsomes to assess degradation kinetics .
- Target validation : Perform siRNA knockdown or CRISPR-Cas9 editing of suspected targets (e.g., kinases) to confirm mechanism .
Q. What computational methods predict binding modes and structure-activity relationships (SAR)?
- Molecular docking (AutoDock Vina) : Simulate interactions with protein targets (e.g., EGFR kinase) using the fluorophenyl group as a hydrophobic anchor .
- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine position) with bioactivity using Hammett constants .
- MD simulations : Analyze triazole-oxadiazole conformational flexibility in aqueous vs. lipid environments .
Q. How can spectral data contradictions (e.g., unexpected NMR peaks) be troubleshooted?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from triazole and oxadiazole protons .
- Variable-temperature NMR : Identify dynamic processes (e.g., ring flipping in thiophene) causing signal broadening .
- Isotopic labeling : Synthesize deuterated analogs to assign ambiguous peaks .
Notes
- Contradictory evidence : While and emphasize triazole synthesis via CuAAC, suggests microwave methods for oxadiazole formation. Researchers should evaluate both approaches for step-specific optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
